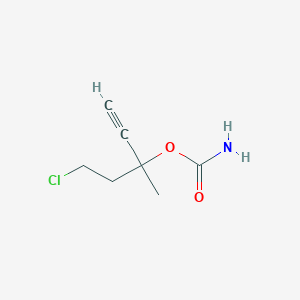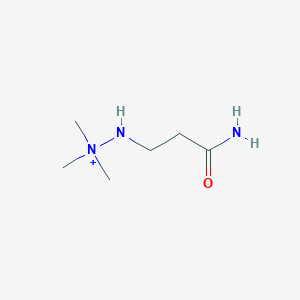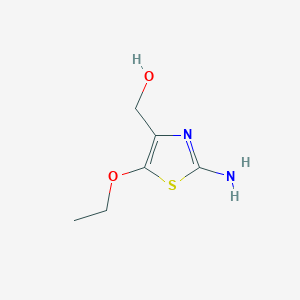
5-Chloro-3-methylpent-1-yn-3-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methylpent-1-yn-3-yl carbamate is a chemical compound with the molecular formula C7H10ClNO2 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chlorine atom, a triple bond, and a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpent-1-yn-3-yl carbamate typically involves the reaction of 5-chloro-3-methylpent-1-yne with a carbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-methylpent-1-yn-3-yl carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The triple bond can be reduced to a double or single bond, and the compound can be oxidized to form various products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Catalysts like palladium on carbon for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
Nucleophilic substitution: Formation of azides or nitriles.
Hydrolysis: Formation of amines and carbon dioxide.
Oxidation and Reduction: Formation of alkenes, alkanes, or oxidized carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methylpent-1-yn-3-yl carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-methylpent-1-yn-3-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorine atom and triple bond contribute to the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate with a similar structure but containing an iodine atom instead of chlorine.
Ethyl carbamate: A simpler carbamate without the triple bond or halogen substitution.
Uniqueness
5-Chloro-3-methylpent-1-yn-3-yl carbamate is unique due to its combination of a chlorine atom, a triple bond, and a carbamate group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other carbamates .
Eigenschaften
CAS-Nummer |
89850-56-6 |
|---|---|
Molekularformel |
C7H10ClNO2 |
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
(5-chloro-3-methylpent-1-yn-3-yl) carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-7(2,4-5-8)11-6(9)10/h1H,4-5H2,2H3,(H2,9,10) |
InChI-Schlüssel |
MGWJFXZAJONDBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)(C#C)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)

